2-Ethylbenzamide
Overview
Description
2-Ethylbenzamide is a chemical compound that is part of the benzamide family, which are amides derived from benzoic acid. Benzamides are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods can give insights into its properties and potential applications.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several of the provided papers. For instance, water-mediated and environmentally friendly syntheses of N-arylbenzamide derivatives are described, highlighting the use of water as a benign solvent . Another paper discusses the synthesis of N-ethylbenzamide derivatives through the reaction of benzisoxazolium salts with peptide acids, which is relevant to peptide synthesis . Additionally, the synthesis of various 2-ureidobenzamide derivatives through one-pot reactions is reported, showcasing the versatility of benzamide chemistry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their reactivity and potential applications. One paper reports the full characterization of a benzamide derivative using spectroscopic methods and X-ray analysis, which is essential for understanding the compound's molecular geometry and electronic structure . Similarly, the crystal and molecular structure of a nickel(II) complex of a benzamide derivative is determined, providing insights into the coordination environment and geometry around the metal center .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions that are useful in synthetic chemistry. The formation of 2-ureidobenzamides and their subsequent reactions to yield different products, such as isatoic anhydrides, is discussed, with a focus on the mechanism of these transformations . The reactivity of benzamide derivatives in Knoevenagel condensation reactions is also demonstrated, which is a method for forming carbon-carbon double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers provide information on the characterization of these compounds using techniques such as NMR, IR, GC-MS, and elemental analysis . The antimicrobial activity of certain benzamide derivatives is also investigated, suggesting potential applications in the development of new pharmaceuticals . Furthermore, the synthesis of nanoparticles and nanocrystals from a benzamide-based nickel(II) complex indicates the utility of these compounds in materials science .
Scientific Research Applications
Chromatographic Studies : 2-Ethylbenzamide has been studied in chromatography. Lehtonen (1983) investigated the retention of N-ethylbenzamides, including 2-ethylbenzamide, in liquid chromatography, suggesting potential in quantitative structure-retention relationships (Lehtonen, 1983).
Organometallic Chemistry : In a study on platinum-catalyzed hydroamination, Wang and Widenhoefer (2004) reported the synthesis of N-ethylbenzamide, which includes 2-ethylbenzamide, showcasing its relevance in organometallic reactions (Wang and Widenhoefer, 2004).
Peptide Synthesis : Kemp et al. (1974) explored the use of 2-ethyl-7-hydroxybenzisoxazolium fluoroborate in peptide synthesis, demonstrating its utility in forming 3-acyloxy-2-hydroxy-N-ethylbenzamides (Kemp et al., 1974).
Hydrogen Bonding Studies : Majewska et al. (2009) conducted studies on 2-hydroxy-N,N-diethylbenzamide, analyzing intramolecular versus intermolecular hydrogen bonding equilibria, indicating its significance in understanding hydrogen bonding behavior (Majewska et al., 2009).
Pharmacology : Klioze et al. (1979) investigated the synthesis and antihypertensive activity of various compounds, including N-ethylbenzamide, suggesting its potential in developing antihypertensive drugs (Klioze et al., 1979).
Insect Repellent Research : Alzogaray (2015) compared the effects of DEET and IR3535 on Rhodnius prolixus, where N,N-diethyl-3-methylbenzamide, a close relative of 2-ethylbenzamide, was studied, indicating its relevance in insect repellent research (Alzogaray, 2015).
Future Directions
While specific future directions for 2-Ethylbenzamide are not mentioned in the available literature, benzamides in general are widely used in the pharmaceutical, paper, and plastic industries, and also as intermediate products in the synthesis of therapeutic agents . Therefore, future research may focus on developing new synthetic methods and exploring new applications for these compounds.
properties
IUPAC Name |
2-ethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFLKJXZOYBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570826 | |
Record name | 2-Ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzamide | |
CAS RN |
67832-97-7 | |
Record name | 2-Ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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